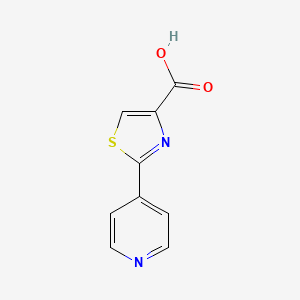

2-(4-Pyridyl)thiazole-4-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOQMBOJAAZEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351988 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21278-86-4 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Pyridyl)thiazole-4-carboxylic Acid from Basic Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 2-(4-Pyridyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences from readily available starting materials and proceeds through a three-step sequence involving thionation, Hantzsch thiazole synthesis, and saponification. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically designed as a three-step process, beginning with the conversion of a common pyridine derivative. The core of this synthesis is the well-established Hantzsch thiazole synthesis, a powerful method for the construction of the thiazole ring.

The overall transformation can be summarized as follows:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of Pyridine-4-carbothioamide

The initial step involves the conversion of the amide functionality of isonicotinamide to a thioamide. This is a crucial transformation to enable the subsequent cyclization reaction. Lawesson's reagent or phosphorus pentasulfide in pyridine are effective for this thionation.

Reaction:

Procedure:

A mixture of isonicotinamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford pyridine-4-carbothioamide as a solid.

Step 2: Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a condensation reaction between the newly formed pyridine-4-carbothioamide and an α-halo ester. In this protocol, ethyl bromopyruvate is utilized to introduce the carboxylate functionality at the 4-position of the thiazole ring.

Reaction:

Procedure:

To a solution of pyridine-4-carbothioamide (1 equivalent) in absolute ethanol, ethyl bromopyruvate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3-5 hours. After cooling to room temperature, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-(4-pyridyl)thiazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is achieved through saponification using a strong base, followed by acidification to protonate the carboxylate salt.

Reaction:

Procedure:

Ethyl 2-(4-pyridyl)thiazole-4-carboxylate is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed. The ethanol is then removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is cooled in an ice bath and acidified to a pH of 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Isonicotinamide | C₆H₆N₂O | 122.13 | 155-158 | White crystalline solid |

| Pyridine-4-carbothioamide | C₆H₆N₂S | 138.19 | 194-196 | Yellow solid |

| Ethyl 2-(4-pyridyl)thiazole-4-carboxylate | C₁₁H₁₀N₂O₂S | 234.27 | Not reported | Not reported |

| This compound | C₉H₆N₂O₂S | 206.22 | >300[1] | Solid[1] |

Spectroscopic Data:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Pyridine-4-carbothioamide | (DMSO-d₆) δ 7.71 (d, 2H), 8.65 (d, 2H), 9.78-10.2 (s, 2H) | (DMSO-d₆) δ 121.0, 146.4, 149.9, 198.5 | 2337, 1674, 1427, 1149 |

| This compound | Characteristic signals for pyridine and thiazole protons, and a broad singlet for the carboxylic acid proton typically above 10 ppm. | Signals corresponding to the pyridine and thiazole rings, and the carboxylic acid carbonyl carbon (typically 160-180 ppm). | Broad O-H stretch (2500-3300), C=O stretch (~1700), and bands characteristic of the aromatic rings. |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the multi-step synthesis process, highlighting the key reagents and transformations.

References

Spectroscopic and Synthetic Profile of 2-(4-Pyridyl)thiazole-4-carboxylic acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics, a plausible synthetic route, and the potential biological relevance of 2-(4-Pyridyl)thiazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this guide consolidates predicted data based on established spectroscopic principles and data from analogous structures. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this heterocyclic compound, particularly in the context of medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-carboxylic acid moiety. This structural motif is of significant interest in medicinal chemistry, as thiazole and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carboxylic acid group provides a handle for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide details its predicted spectroscopic signature, a common synthetic protocol, and a potential mechanism of action based on related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds reported in the literature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Thiazole H-5 | 8.2 - 8.4 | Singlet | - |

| Pyridyl H-2, H-6 | 8.6 - 8.8 | Doublet | 6.0 - 7.0 |

| Pyridyl H-3, H-5 | 7.8 - 8.0 | Doublet | 6.0 - 7.0 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 162 - 165 |

| Thiazole C-2 | 168 - 172 |

| Thiazole C-4 | 145 - 148 |

| Thiazole C-5 | 125 - 128 |

| Pyridyl C-2, C-6 | 150 - 152 |

| Pyridyl C-3, C-5 | 121 - 123 |

| Pyridyl C-4 | 140 - 143 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N stretch (Thiazole & Pyridine) | 1590 - 1650 | Medium-Strong |

| C=C stretch (Aromatic) | 1400 - 1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Predicted Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - COOH]⁺ |

| 134 | [M - COOH - HCN]⁺ |

| 78 | [Pyridine]⁺ |

Synthesis Protocol: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of the thiazole ring is the Hantzsch synthesis. A plausible route to this compound involves the condensation of isonicotinamide (or the corresponding thioamide) with an α-halo-pyruvic acid derivative.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology

-

Synthesis of Isonicotinothioamide: Isonicotinamide is reacted with Lawesson's reagent in anhydrous toluene. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield isonicotinothioamide.

-

Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate: Isonicotinothioamide and ethyl bromopyruvate are dissolved in ethanol and refluxed for 8-12 hours. The reaction mixture is then cooled, and the solvent is evaporated. The resulting crude ester is purified by recrystallization or column chromatography.

-

Hydrolysis to this compound: The purified ethyl ester is dissolved in a solution of sodium hydroxide in ethanol/water and refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Potential Biological Signaling Pathway

Thiazole derivatives are frequently investigated for their anticancer properties. Many act by inducing apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway for a compound like this compound, based on the known mechanisms of similar molecules, could involve the intrinsic apoptosis pathway.

Caption: A potential intrinsic apoptosis signaling pathway.

This pathway illustrates how the compound could induce stress on the mitochondrion, leading to the release of cytochrome c. This event triggers the assembly of the apoptosome, which in turn activates caspase-3, a key executioner caspase that leads to the dismantling of the cell.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic profile for this compound. While the presented spectroscopic data is predictive, it offers a robust baseline for the characterization of this compound. The outlined synthetic protocol is based on a well-established chemical transformation, and the proposed biological pathway highlights a potential avenue for its application in cancer research. This document is intended to facilitate further investigation into this promising heterocyclic molecule.

"2-(4-Pyridyl)thiazole-4-carboxylic acid" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(4-Pyridyl)thiazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-carboxylic acid moiety. The structural arrangement of this molecule is a key determinant of its chemical and biological properties.

Figure 1. 2D Chemical Structure of this compound.

The key identifiers and structural information for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | [1][2] |

| CAS Number | 21278-86-4 | [1][2] |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| SMILES | O=C(O)c1csc(n1)-c2ccncc2 | |

| InChI | 1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| InChI Key | COOQMBOJAAZEIR-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate. It is a solid, cream to pale brown powder that is insoluble in water.[3][4][5][6]

Quantitative Physicochemical Data

| Property | Value | Notes | Reference |

| Melting Point | >300 °C | [6] | |

| logP (Computed) | 1.4 | XLogP3 | [1] |

| Solubility | Insoluble in water | [4][5][6] | |

| Appearance | Solid, Cream to pale brown powder | [3] |

Spectroscopic Data Summary

Spectroscopic data is essential for the structural confirmation of this compound. While raw spectra are not provided here, their availability is noted in public databases.

| Spectroscopy Type | Availability | Source |

| ¹³C NMR | Available | PubChem |

| Infrared (IR) | Available | PubChem |

| Raman | Available | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring.[7][8][9] This involves the reaction of an α-halocarbonyl compound with a thioamide. The most plausible route for this target molecule involves a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-(4-Pyridyl)thiazole-4-carboxylate (Ester Precursor)

This protocol is based on analogous Hantzsch syntheses of similar pyridyl-thiazole compounds.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine-4-carbothioamide (1 equivalent) and ethyl 3-bromo-2-oxopropanoate (1 equivalent) in absolute ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for approximately 5 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.

-

Neutralization and Isolation: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. The solid product, ethyl 2-(4-pyridyl)thiazole-4-carboxylate, will precipitate out of the solution.[3]

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Hydrolysis to this compound

-

Reaction Setup: Dissolve the synthesized ethyl 2-(4-pyridyl)thiazole-4-carboxylate in a suitable solvent mixture, such as aqueous ethanol.

-

Hydrolysis: Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide, to the solution. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Acidification and Isolation: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

-

Purification: Collect the solid this compound by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

References

- 1. 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 716091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B20457.06 [thermofisher.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. This compound | 21278-86-4 [chemicalbook.com]

- 6. This compound | 21278-86-4 [chemicalbook.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

Computational DFT Studies on Pyridyl-Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) in the study of pyridyl-thiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Computational DFT studies are instrumental in understanding the structural and electronic properties of these molecules, thereby aiding in the rational design of novel and more potent derivatives.

Core Concepts in DFT Analysis of Pyridyl-Thiazole Derivatives

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[3] By solving the Schrödinger equation within the DFT framework, it is possible to determine various molecular properties. For pyridyl-thiazole derivatives, key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity, stability, and polarizability.[1] A smaller energy gap suggests higher reactivity and a greater ease of charge transfer within the molecule.[4]

Detailed Computational Protocols

The following section outlines a typical workflow for performing DFT calculations on pyridyl-thiazole derivatives, based on methodologies reported in the literature.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Software: Gaussian 16W is a commonly used software package for such calculations.[5]

-

Method: The DFT method is employed, often utilizing Becke's three-parameter hybrid exchange functional (B3) combined with the Lee-Yang-Parr (LYP) non-local correlation functional (B3LYP).[5]

-

Basis Set: A variety of basis sets can be used, with 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost.[1][3]

Calculation of Electronic Properties

Once the geometry is optimized, various electronic properties are calculated. These include:

-

HOMO and LUMO Energies: These are direct outputs of the DFT calculation.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies.

-

Mulliken Atomic Charges: These calculations provide insight into the charge distribution across the molecule, identifying potential sites for electrophilic and nucleophilic attack.[3]

Spectroscopic Analysis

DFT can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

-

Vibrational Frequencies (FT-IR and Raman): Calculation of vibrational modes helps in the assignment of experimental FT-IR and Raman spectra.

-

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.

Data Presentation: Electronic Properties of Pyridyl-Thiazole Derivatives

The following tables summarize representative quantitative data obtained from DFT studies on various thiazole and pyridyl-thiazole derivatives.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiazole | -9.468 | 3.348 | 12.816 | [6] |

| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 | [6] |

| 4-Mercaptothiazole | -8.712 | 3.103 | 11.815 | [6] |

| 5-Mercaptothiazole | -8.791 | 3.146 | 11.937 | [6] |

| 2,4-Mercaptothiazole | -8.538 | 2.995 | 11.533 | [6] |

| 2,5-Mercaptothiazole | -8.478 | 3.032 | 11.510 | [6] |

| 4,5-Mercaptothiazole | -8.478 | 2.940 | 11.418 | [6] |

| Compound 2 | -6.260 | -0.552 | 5.707 | [4] |

| Compound 4 | -5.523 | -0.016 | 5.507 | [4] |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | [3] |

Table 2: Calculated Global Reactivity Descriptors for Selected Thiazole Derivatives

| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Reference |

| Compound 2 | 2.853 | 0.350 | - | [4] |

| Compound 4 | 2.753 | 0.363 | - | [4] |

| Compound 4c | - | - | 4.56 | [2] |

Visualizations

The following diagrams illustrate key concepts and workflows in the computational study of pyridyl-thiazole derivatives.

Conclusion

Computational DFT studies provide invaluable insights into the structure-property relationships of pyridyl-thiazole derivatives. By calculating and analyzing parameters such as HOMO-LUMO energies and molecular electrostatic potentials, researchers can predict the reactivity and potential biological activity of these compounds. This theoretical framework, when used in conjunction with experimental synthesis and testing, can significantly accelerate the drug discovery and development process. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irjweb.com [irjweb.com]

- 4. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Rise of Pyridinyl-Thiazolyl Carboxamides: A Technical Guide to a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the pyridinyl-thiazolyl carboxamide core has emerged as a particularly promising framework for the development of new drugs targeting a variety of diseases, including cancer and fungal infections. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyridinyl-thiazolyl carboxamide derivatives, offering a comprehensive resource for professionals in the field of drug development.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyridinyl-thiazolyl carboxamide derivatives typically involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.[1] Variations of this method, along with other synthetic routes, allow for the introduction of diverse substituents on both the pyridine and thiazole rings, enabling the exploration of structure-activity relationships.

A representative synthetic scheme involves the reaction of a substituted pyridine-containing thiourea with a 3-chloropentane-2,4-dione to form a key 1-[4-methyl-2-(pyridylamino)-thiazol-5-yl]-ethanone intermediate.[1] This intermediate can then undergo further modifications, such as Claisen-Schmidt condensation with various aldehydes, to generate a library of derivatives.[1]

Therapeutic Potential: A Scaffold with Diverse Applications

Pyridinyl-thiazolyl carboxamides have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and mycology.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the development of these derivatives as anticancer agents.[2][3][4] These compounds have been shown to exert their effects through the inhibition of critical signaling pathways involved in tumor growth and progression, such as angiogenesis.[2][3] For instance, the derivative N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) has been identified as a potent inhibitor of angiogenesis, showing comparable or superior effects to the established drug Vandetanib in preclinical models.[2][3] This compound was found to suppress the colony formation and migration of human umbilical vein endothelial cells (HUVECs) and inhibit VEGF-induced angiogenesis.[2][3]

The mechanism of action for many of these anticancer derivatives involves the inhibition of protein kinases, which are key regulators of cellular processes.[5][6] The thiazole ring is a common feature in many kinase inhibitors, and its incorporation into the pyridinyl-carboxamide scaffold appears to be crucial for their activity.[6]

Antifungal Activity: A New Weapon Against Plant Pathogens

In addition to their anticancer properties, pyridinyl-thiazolyl carboxamides have also shown promise as antifungal agents.[7][8][9] A number of derivatives have been synthesized and evaluated for their activity against various plant pathogens.[7][9] The proposed mechanism of action for their antifungal effects is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8][9] For example, compound 6i, a pyrazole carboxamide thiazole derivative, exhibited potent in vitro activity against Valsa mali, with an EC50 value of 1.77 mg/L, which is superior to the commercial fungicide boscalid.[9] Molecular docking studies have suggested that these compounds bind to the active site of SDH, thereby disrupting its function.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the pyridinyl-thiazolyl carboxamide scaffold have provided valuable insights into the structure-activity relationships (SAR) governing their biological effects.[10][11][12] For instance, the nature and position of substituents on both the pyridine and the phenyl ring of the carboxamide moiety have been shown to significantly influence their potency and selectivity.[10] In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was found to be a critical determinant of their analgesic and anti-inflammatory activity.[10][12]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative pyridinyl-thiazolyl carboxamide derivatives from various studies.

| Compound | Target/Assay | IC50/EC50 | Reference |

| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) | HUVEC colony formation | Not specified, but showed similar or better effects than Vandetanib | [2][3] |

| 3f | Botrytis cinerea SDH inhibition | IC50 = 5.6 mg/L (17.3 µM) | [7] |

| 6g | Rhizoctonia cerealis | EC50 = 6.2 mg/L | [8] |

| 6g | Sclerotinia sclerotiorum | EC50 = 0.6 mg/L | [8] |

| 6i | Valsa mali | EC50 = 1.77 mg/L | [9] |

| 19i | Valsa mali | EC50 = 1.97 mg/L | [9] |

| 23i | Rhizoctonia solani | EC50 = 3.79 mg/L | [9] |

Experimental Protocols

General Synthesis of Pyridinyl-Thiazolyl Carboxamide Derivatives

A general procedure for the synthesis of N-substituted 2-(4-pyridinyl)thiazole carboxamides is as follows: A mixture of a substituted (pyridin-2-yl)thiourea (0.01 mol), 3-chloropentane-2,4-dione (0.011 mol), and sodium acetate (0.01 mol) in glacial acetic acid (10 mL) is refluxed for 5 hours.[1] The resulting intermediate, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, is then subjected to a Claisen-Schmidt condensation with an appropriate benzaldehyde (0.02 mol) in the presence of a base like potassium tert-butoxide (0.015 mol) in ethanol (15 mL) at reflux for 5 hours.[1] The final product is obtained after neutralization with acetic acid.[1]

In Vitro Antifungal Assay

The in vitro antifungal activity of the synthesized compounds can be evaluated using a mycelium growth rate method. The compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at various concentrations. Mycelial discs of the test fungi are then placed on the agar plates and incubated. The diameter of the fungal colonies is measured after a specific incubation period, and the percentage of inhibition is calculated relative to a control group. EC50 values are then determined from the dose-response curves.[9]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of compounds against c-Met kinase can be measured using a homogeneous time-resolved fluorescence (HTRF) assay.[13] The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction is typically carried out in a buffer containing the kinase, the substrate, ATP, and the test compound. The amount of phosphorylated product is then quantified using HTRF detection. IC50 values are calculated from the inhibition curves.[13]

Visualizing the Science: Pathways and Workflows

Angiogenesis Signaling Pathway

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides [mdpi.com]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of "2-(4-Pyridyl)thiazole-4-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-(4-Pyridyl)thiazole-4-carboxylic acid, a heterocyclic organic compound of interest in pharmaceutical and organic synthesis. This guide focuses on its fundamental molecular properties.

Core Molecular Data

The essential molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | PubChem[1], Sigma-Aldrich, Amerigo Scientific[2], ChemicalBook[3] |

| Molecular Weight | 206.22 g/mol | PubChem[1], Sigma-Aldrich, ChemicalBook[3] |

| Monoisotopic Mass | 206.01499861 Da | PubChem[1] |

| CAS Number | 21278-86-4 | Amerigo Scientific[2], Sigma-Aldrich, ChemicalBook[3] |

| IUPAC Name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | >300 °C | Sigma-Aldrich, ChemicalBook[3] |

| Solubility | Insoluble in water | ChemicalBook[3][4] |

Structural Relationship Diagram

The following diagram illustrates the logical relationship between the constituent chemical moieties that form the this compound molecule, as derived from its systematic name.

Applications and Experimental Context

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules.[4][5] Its structure, featuring a combination of a thiazole ring, a pyridine ring, and a carboxylic acid group, makes it a versatile precursor for developing novel compounds, particularly in the pharmaceutical industry.

While specific, detailed experimental protocols for this compound are proprietary or application-dependent, its handling and use in a laboratory setting would typically involve standard organic synthesis techniques. Key considerations for its use in experimental workflows include:

-

Solubility: Its insolubility in water necessitates the use of organic solvents for reactions and analyses.[4][5]

-

Functional Groups: The presence of a carboxylic acid allows for a variety of chemical transformations, such as esterification or amidation, to build larger molecular scaffolds. The nitrogen atoms in the pyridine and thiazole rings can act as coordination sites for metal catalysts or as hydrogen bond acceptors.

-

Storage: It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[5]

Due to the absence of publicly available, detailed signaling pathway information directly associated with this specific small molecule, further research into its biological activity would be required to elucidate any such mechanisms. Researchers investigating this compound would likely begin with screening assays to identify potential biological targets, followed by more in-depth mechanistic studies.

References

- 1. 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 716091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 21278-86-4 [chemicalbook.com]

- 4. This compound | 21278-86-4 [chemicalbook.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Pyridyl)thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-(4-Pyridyl)thiazole-4-carboxylic acid (CAS No: 21278-86-4). This document includes a summary of its physicochemical properties, detailed experimental protocols for their determination, and a workflow diagram for standardized melting point analysis.

Physicochemical Properties

This compound is a heterocyclic organic compound often utilized as an intermediate in pharmaceutical and organic synthesis.[1][2][3] A precise understanding of its solubility and melting point is crucial for its application in drug design, formulation, and quality control.

Data Summary

The quantitative and qualitative data for the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂S | Sigma-Aldrich, PubChem[4] |

| Molecular Weight | 206.22 g/mol | Sigma-Aldrich, PubChem[4] |

| Melting Point | >300 °C (with decomposition) | Thermo Scientific[3], ChemicalBook[1][2], Sigma-Aldrich |

| Solubility in Water | Insoluble | Thermo Scientific[3], ChemicalBook[1][2] |

| Appearance | Cream to pale brown solid/powder | Thermo Scientific[5] |

Experimental Protocols

Detailed methodologies for the accurate determination of melting point and solubility are critical for reproducible research. The following sections outline standard laboratory protocols.

2.1. Melting Point Determination using a Mel-Temp Apparatus

The melting point of a pure crystalline organic compound is a sharp, characteristic physical property. Impurities typically cause a depression and broadening of the melting range.[7] This protocol describes the use of a modern Mel-Temp apparatus.

Objective: To accurately determine the melting point range of a solid sample.

Materials:

-

Mel-Temp apparatus

-

Glass capillary tubes (one end sealed)

-

Sample of this compound (must be dry and finely powdered)

-

Mortar and pestle (if sample is not a fine powder)

-

Dropping tube or long glass tubing

Procedure:

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[8]

-

Press the open end of a capillary tube into the powder until a small amount of the sample is in the tube.[9]

-

To pack the sample, turn the tube sealed-end down and tap it gently on a hard surface, or drop it multiple times through a long vertical glass tube.[7][9]

-

The packed sample should be 2-5 mm in height to ensure uniform heat transfer.[7][9]

-

-

Apparatus Setup:

-

Melting Point Measurement:

-

Rapid (Crude) Determination (for unknown compounds): If the approximate melting point is unknown, perform a rapid heating (10-20 °C per minute) to get a rough estimate. Allow the apparatus to cool significantly before performing a more accurate measurement.[7][9]

-

Accurate Determination: Heat the block rapidly to about 15-20 °C below the expected melting point.[9]

-

Decrease the heating rate to a slow, controlled rate of 1-2 °C per minute as you approach the melting point.[9] This slow rate is crucial for thermal equilibrium between the sample, thermometer, and heating block.[9]

-

Observe the sample continuously through the eyepiece.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[9]

-

Continue heating slowly and record the temperature at which the last solid crystal disappears (the end of the melting range).[9]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Carefully remove the used capillary tube and dispose of it in a designated glass waste container. Do not reuse capillary tubes.[9]

-

2.2. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[11] This protocol is adapted for poorly soluble compounds.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

Analytical balance

-

Vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Solvents of interest (e.g., deionized water, buffers at various pH, DMSO, ethanol)

Procedure:

-

Preparation:

-

Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent to create a calibration curve for the analytical instrument (HPLC or UV-Vis).

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid remains undissolved at equilibrium.[11]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).[12]

-

Agitate the mixture for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[12][13]

-

Visually confirm that excess solid remains at the end of the agitation period.[13]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, withdraw a sample of the supernatant. A reliable method is centrifugation followed by filtration.[13]

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully draw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any fine particulates.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the melting point of an unknown solid compound, incorporating both a rapid initial estimation and a precise final measurement.

Caption: Workflow for determining the melting point of a solid.

References

- 1. This compound | 21278-86-4 [chemicalbook.com]

- 2. This compound | 21278-86-4 [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 716091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. studylib.net [studylib.net]

- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

A Theoretical Exploration of 2-Aryl-Thiazolidine-4-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl-thiazolidine-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a proline analog, this structure offers a unique combination of stereochemical complexity and synthetic accessibility, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and diverse biological activities of these compounds. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a summary of quantitative structure-activity relationship (QSAR) data. Furthermore, this guide elucidates the molecular mechanisms of action for select derivatives, including their modulation of key signaling pathways implicated in cancer and inflammatory diseases, visualized through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation therapeutics based on the thiazolidine core.

Introduction

Thiazolidine derivatives, particularly 2-aryl-thiazolidine-4-carboxylic acids, represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Their structural similarity to proline and cysteine allows them to interact with various biological targets, including enzymes and receptors.[2] The core structure, typically synthesized through the condensation of an L-cysteine with an aromatic aldehyde, provides a chiral backbone that can be readily functionalized at the aryl moiety, the nitrogen atom, and the carboxylic acid group, allowing for the fine-tuning of their physicochemical and biological properties.[3][4]

This guide will delve into the theoretical and practical aspects of 2-aryl-thiazolidine-4-carboxylic acids, focusing on their potential as therapeutic agents. We will cover their synthesis, chemical characteristics, and a wide range of biological activities, including their promising antiviral, anticancer, and enzyme inhibitory effects.

Synthesis and Chemical Properties

The primary synthetic route to 2-aryl-thiazolidine-4-carboxylic acids involves the cyclocondensation reaction between L-cysteine and a substituted aromatic aldehyde.[1][3] This reaction is typically carried out in a protic solvent like ethanol or water at room temperature and proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.[3] The reaction yields a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers, with the ratio often depending on the reaction conditions and the nature of the substituents on the aromatic aldehyde.[5]

General Chemical Properties: 2-Aryl-thiazolidine-4-carboxylic acids are typically crystalline solids with defined melting points.[3] The presence of both a carboxylic acid and a secondary amine group gives them zwitterionic character in solution.[1] The stereochemistry at the C2 and C4 positions is a critical determinant of their biological activity.

Biological Activities and Therapeutic Potential

The 2-aryl-thiazolidine-4-carboxylic acid scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds.

Antiviral Activity

Several studies have highlighted the potential of these compounds as antiviral agents, particularly against influenza viruses. The free N-H group in the thiazolidine ring appears to be crucial for activity.[3]

Table 1: Antiviral Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives [3]

| Compound ID | Aryl Substituent | Virus | IC50 (µM) |

| 1a | Phenyl | Avian Influenza Virus (AIV, H9N2) | - |

| Infectious Bronchitis Virus (IBV) | 5.20 | ||

| 1b | 4-Hydroxyphenyl | AIV (H9N2) | - |

| IBV | 4.18 | ||

| 1c | 4-Methoxyphenyl | AIV (H9N2) | - |

| IBV | 4.10 | ||

| 1d | 4-Bromophenyl | AIV (H9N2) | 3.47 |

| IBV | 6.48 | ||

| 1g | 4-Nitrophenyl | AIV (H9N2) | 3.97 |

| IBV | 6.20 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the viral activity.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of 2-aryl-thiazolidine-4-carboxylic acid amides and related derivatives.[6][7] These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, particularly those of prostate and breast origin.[6][8]

Table 2: Cytotoxic Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer (PC-3) | Low micromolar range | [6] |

| 2-Aryl-4-oxo-thiazolidin-3-yl amides | Prostate Cancer | Potent activity | [9] |

| 5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones (Compound 7g) | Breast (MCF-7) | 40 | [8] |

| Lung (A549) | 40 | [8] | |

| Prostate (PC3) | 50 | [8] | |

| Thiazolidine-4-carboxylic acid-1,3,4-oxadiazole hybrid (ATASO) | Breast (MCF-7) | 31.51 µg/mL | [10] |

| Thiazolidine-4-carboxylic acid-1,3,4-oxadiazole hybrid (ATAO1) | Breast (MCF-7) | 49.35 µg/mL | [10] |

Enzyme Inhibition

The thiazolidine core is present in several enzyme inhibitors. Derivatives of 2-aryl-thiazolidine-4-carboxylic acid have been investigated for their ability to inhibit various enzymes, including those involved in metabolic diseases.

Mechanism of Action and Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the biological effects of thiazolidine derivatives. Two key pathways have been identified: the Nrf2 antioxidant response pathway and the cell cycle regulatory pathway.

Modulation of the Nrf2 Signaling Pathway

L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug closely related to the core structure, has been shown to exert anti-fibrotic and anti-oxidative effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] OTC upregulates Nrf2 and its downstream target, heme oxygenase-1 (HO-1), thereby restoring the cellular antioxidant defense system.[11]

References

- 1. pjps.pk [pjps.pk]

- 2. researchgate.net [researchgate.net]

- 3. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Technical Guide to 2-(4-Pyridyl)thiazole-4-carboxylic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Pyridyl)thiazole-4-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document details its chemical properties, a comprehensive synthesis protocol, and its significant role as a pharmaceutical intermediate, with a particular focus on the development of novel anti-cancer therapeutics targeting angiogenesis. Experimental methodologies, quantitative biological data, and key signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to leverage this versatile intermediate in their discovery and development pipelines.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, the thiazole nucleus, particularly when functionalized with a pyridine moiety, has garnered significant attention. This compound serves as a crucial intermediate, providing a synthetically accessible platform for the development of novel therapeutic agents. Its rigid structure and the presence of nitrogen atoms in both the thiazole and pyridine rings allow for a multitude of intermolecular interactions, making it an ideal starting point for the design of potent and selective inhibitors of various enzymes and receptors. This guide will explore the synthesis, properties, and applications of this important molecule, with a special emphasis on its role in the generation of angiogenesis inhibitors.

Chemical and Physical Properties

This compound is a stable, solid compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 21278-86-4 | [1] |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| Melting Point | >300 °C | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Solubility | Insoluble in water. | [2] |

Synthesis of this compound

The synthesis of the title compound can be achieved through a variation of the Hantzsch thiazole synthesis. A common and effective method involves the reaction of a pyridine-4-carbothioamide with an ethyl bromopyruvate followed by hydrolysis.

Experimental Protocol: Synthesis from Pyridine-4-carbothioamide and Ethyl Bromopyruvate

This protocol outlines a two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-carbothioamide (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-(4-pyridyl)thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend the ethyl 2-(4-pyridyl)thiazole-4-carboxylate (1 equivalent) obtained from the previous step in an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

Isolation: The desired this compound will precipitate out of the solution as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Application as a Pharmaceutical Intermediate in Anti-Angiogenesis Therapy

This compound is a key precursor for the synthesis of potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis. Derivatives of this intermediate, particularly N-substituted carboxamides, have shown significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a crucial signaling protein that promotes the formation of new blood vessels. It exerts its effects by binding to and activating VEGFRs on the surface of endothelial cells. VEGFR-2 is the primary receptor responsible for mediating the mitogenic, migratory, and survival signals of VEGF.

Derivatives of this compound have been designed to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular events that are crucial for angiogenesis. The diagram below illustrates this pathway and the point of intervention by this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-(4-pyridyl)thiazole derivatives.

Quantitative Biological Data of Derivatives

The therapeutic potential of this compound as an intermediate is underscored by the potent biological activity of its derivatives. The following tables summarize the in vitro inhibitory activity of various N-substituted carboxamide derivatives against VEGFR-2 and different cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of 2-(4-Pyridyl)thiazole-4-carboxamide Derivatives

| Compound ID | R-Group on Carboxamide | IC₅₀ (nM) vs. VEGFR-2 |

| 1a | Phenyl | 150 |

| 1b | 4-Chlorophenyl | 51.09[3] |

| 1c | 3-Nitrophenyl | - |

| 1d | 4-Methoxyphenyl | 80 |

| Sorafenib | (Reference Drug) | 51.41[3] |

Note: Data is compiled from various sources and is intended for comparative purposes. The absence of a value indicates that the data was not available in the reviewed literature.

Table 2: In Vitro Cytotoxicity of 2-(4-Pyridyl)thiazole-4-carboxamide Derivatives against Human Cancer Cell Lines

| Compound ID | R-Group on Carboxamide | Cell Line | IC₅₀ (µM) |

| 2a | Phenyl | MDA-MB-231 (Breast) | >50 |

| 2b | 4-Chlorophenyl | MDA-MB-231 (Breast) | 3.52[3] |

| 2c | 3-Nitrophenyl | MDA-MB-231 (Breast) | 1.21[3] |

| 2d | 4-Methoxyphenyl | MDA-MB-231 (Breast) | 13.33[3] |

| Sorafenib | (Reference Drug) | MDA-MB-231 (Breast) | 1.18[3] |

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the amenability of its carboxylic acid functional group to further modification make it an attractive starting material for the construction of complex molecular architectures. The demonstrated success of its derivatives as potent inhibitors of VEGFR-2 signaling highlights its significance in the development of targeted anti-cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this important heterocyclic scaffold in their ongoing quest for novel and effective therapeutics.

References

Investigating the Aromatic Character of Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic structure and chemical properties make it a privileged motif in a vast array of FDA-approved drugs, including antibacterial agents (e.g., Sulfathiazole), anti-inflammatory drugs (e.g., Meloxicam), and a multitude of targeted cancer therapies.[2][3] The biological activity and chemical reactivity of these compounds are intrinsically linked to the aromatic character of the thiazole ring.

This technical guide provides an in-depth exploration of the aromaticity of thiazole, presenting the theoretical underpinnings, key experimental evidence, and computational quantification of this fundamental property. Detailed protocols for the principal analytical techniques are provided, and the data is summarized for clear, comparative analysis.

Theoretical Basis of Thiazole's Aromaticity

The aromaticity of thiazole arises from the delocalization of a lone pair of electrons from the sulfur atom, which, combined with the four electrons from the two double bonds, creates a planar, cyclic, conjugated system with 6 π-electrons.[1] This configuration satisfies Hückel's rule (4n+2 π-electrons, where n=1), the fundamental requirement for aromaticity. This electron delocalization results in a resonance-stabilized structure with significant thermodynamic stability and distinct reactivity compared to non-aromatic analogues. Thiazoles exhibit a degree of aromaticity greater than that of corresponding oxazoles.[2] The calculated π-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases.[2]

Experimental and Computational Evidence of Aromaticity

The aromatic character of thiazole is not merely a theoretical concept; it is substantiated by a wealth of empirical data from spectroscopic, crystallographic, and computational methods.

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) spectroscopy provides compelling evidence for aromaticity through the detection of a diamagnetic ring current. In the presence of an external magnetic field, the delocalized π-electrons in an aromatic ring circulate, inducing a local magnetic field that deshields the protons attached to the ring. This effect causes their resonance signals to appear at a characteristically high chemical shift (downfield). For the parent thiazole molecule, the ring protons resonate in the range of 7.27 to 8.77 ppm, a clear indicator of a strong diamagnetic ring current and, consequently, aromatic character.[1][2]

Crystallographic Evidence: X-ray Diffraction

High-resolution X-ray crystallography allows for the precise determination of bond lengths within a molecule. In an aromatic system, the delocalization of electrons leads to an averaging or equalization of bond lengths, which become intermediate between those of typical single and double bonds. Analysis of the high-precision, semi-experimental equilibrium structure of thiazole reveals this characteristic bond length equalization, providing geometric evidence of its aromaticity.[4] For example, the C4-C5 bond length is significantly shorter than a typical C-C single bond (~1.54 Å), and the C2=N3 and C4=C5 bonds are longer than typical C=N (~1.27 Å) and C=C (~1.32 Å) double bonds, respectively.

Computational Evidence: Aromaticity Indices

To quantify and compare the degree of aromaticity, several computational indices have been developed. These are broadly categorized based on geometric, magnetic, or electronic criteria.

-

Nucleus-Independent Chemical Shift (NICS): This widely used magnetic criterion measures the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Aromatic compounds are characterized by negative NICS values, which signify magnetic shielding due to a diatropic ring current. Computational studies on thiazole consistently yield negative NICS values, confirming its aromatic nature.[5]

-

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure that evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system.[6] The HOMA value ranges from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic Kekulé structure), with negative values indicating anti-aromaticity. Studies quantifying the aromaticity of five-membered heterocycles have estimated thiazole to possess an aromaticity of approximately 34–42% relative to benzene, confirming its status as a moderately aromatic compound.[2]

Quantitative Aromaticity Data

The following tables summarize key quantitative data that substantiates the aromatic character of the thiazole ring.

Table 1: Representative ¹H NMR Chemical Shifts for Thiazole Protons

| Proton Position | Chemical Shift (ppm) Range | Evidence |

| H2 | ~8.7 - 8.8 | Deshielding by diamagnetic ring current |

| H4 | ~7.7 - 7.8 | Deshielding by diamagnetic ring current |

| H5 | ~7.2 - 7.3 | Deshielding by diamagnetic ring current |

| Source: Data compiled from multiple sources indicating a strong diamagnetic ring current.[1][2] |

Table 2: High-Precision Bond Lengths of Thiazole from Semi-Experimental Data

| Bond | Bond Length (Å) | Comparison to Standard Bonds |

| S1—C2 | 1.724 | Intermediate |

| C2—N3 | 1.305 | Intermediate (longer than C=N) |

| N3—C4 | 1.372 | Intermediate (shorter than C-N) |

| C4—C5 | 1.367 | Intermediate (longer than C=C) |

| C5—S1 | 1.713 | Intermediate |

| Source: Derived from high-precision semi-experimental equilibrium structure data.[4] Standard bond lengths: C-C ~1.54 Å; C=C ~1.32 Å; C-N ~1.47 Å; C=N ~1.27 Å.[7] |

Table 3: Calculated Aromaticity Indices for Thiazole

| Aromaticity Index | Calculated Value (ppm) | Interpretation |

| NICS(0) | -5.2 | Aromatic (Shielding at ring center) |

| NICS(1) | -8.1 | Aromatic (Shielding 1 Å above ring) |

| HOMA | ~0.34 - 0.42 (relative to Benzene=1) | Moderately Aromatic |

| Source: NICS values from GIAO-B3LYP/6-311++G(d,p) level of theory.[5] HOMA estimate from comparative studies.[2] |

Experimental and Computational Protocols

This section provides detailed methodologies for the key techniques used to assess the aromaticity of thiazole compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the thiazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Identify and integrate the signals corresponding to the thiazole ring protons. A downfield chemical shift in the aromatic region (>7.0 ppm) is indicative of aromatic character.

Protocol 2: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the thiazole compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by methods such as slow evaporation from a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the structural model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

Analysis: Extract the final bond lengths and angles from the refined crystal structure. Compare the bond lengths within the thiazole ring to standard single and double bond values to assess the degree of bond length equalization.

Protocol 3: Computational Aromaticity Assessment (NICS & HOMA)

-

Structure Optimization:

-

Build the 3D structure of the thiazole molecule using molecular modeling software.

-

Perform a geometry optimization using a Density Functional Theory (DFT) method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). This step is crucial to find the lowest energy conformation. Verify the optimization by performing a frequency calculation to ensure no imaginary frequencies are present.

-

-

NICS Calculation:

-

Using the optimized geometry, set up an NMR calculation.

-

Place a "ghost atom" (Bq) at the geometric center of the thiazole ring to calculate NICS(0). The coordinates for the Bq atom can be calculated as the average of the coordinates of the ring atoms.

-

To calculate NICS(1), place a second Bq atom 1.0 Å directly above the ring center, perpendicular to the plane of the ring.

-

Run the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Analysis: In the output file, locate the calculated isotropic magnetic shielding value for the Bq atom(s). The NICS value is the negative of this shielding value. A negative NICS value indicates aromaticity.

-

-

HOMA Calculation:

-

The HOMA index is calculated from the optimized bond lengths using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

-

Where:

-

n is the number of bonds in the ring (5 for thiazole).

-

R_i is the length of an individual bond in the ring (from the optimized geometry).

-

R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N, C-S) in a fully aromatic system.

-

α is a normalization constant for that bond type, ensuring HOMA=1 for benzene and HOMA=0 for a non-aromatic reference.

-

-

Obtain the appropriate R_opt and α parameters for C-C, C-N, and C-S bonds from the literature. Note that various parametrizations exist for heterocyclic systems.[5][8][9]

-

Calculate the squared deviation for each bond, sum them, and apply the formula to obtain the HOMA index.

-

Visualizing Workflows and Applications

Graphviz diagrams are used to illustrate key workflows and the relevance of thiazole's aromaticity in drug action.

Application: Thiazole in Cancer Therapy

The stable, aromatic thiazole ring is a key component of numerous kinase inhibitors used in oncology. A prominent example is Dasatinib, a drug used to treat chronic myeloid leukemia (CML). The thiazole moiety in Dasatinib is crucial for binding to the ATP pocket of the aberrant BCR-ABL tyrosine kinase. The rigidity and electronic properties conferred by the aromatic ring contribute to the high-affinity interaction that inhibits the enzyme's activity, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[2][10]

Conclusion

The aromatic character of the thiazole ring is a defining feature that dictates its chemical stability, reactivity, and utility as a premier scaffold in drug design. A combination of spectroscopic, crystallographic, and computational techniques provides a robust and quantitative understanding of its moderate aromaticity. For professionals in drug development, a deep appreciation of this property is essential for the rational design of novel therapeutics, enabling the fine-tuning of molecular interactions, ADME properties, and ultimately, biological efficacy. The continued investigation into the nuanced electronic nature of thiazole and its derivatives will undoubtedly fuel future innovations in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Form of the HOMA Geometric Aromaticity Index Is Universal and Allows the Design of Electronic and Magnetic Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Pyridyl-Carboxylate Ligands

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Pyridyl-Carboxylate Ligands in MOF Synthesis

Pyridyl-carboxylate ligands are a versatile class of organic linkers used in the construction of MOFs. These ligands possess both a nitrogen-containing pyridyl group and one or more carboxylate functionalities. This dual-functional nature allows them to coordinate with metal ions in various modes, leading to the formation of diverse network topologies with tunable properties. The pyridyl group can act as a coordination site, a hydrogen bond acceptor, or a site for post-synthetic modification. The carboxylate groups readily coordinate to metal centers, forming stable metal-carboxylate clusters that act as secondary building units (SBUs).